![molecular formula C13H15N3 B1479706 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098141-22-9](/img/structure/B1479706.png)
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound comprising a pyrazole ring annulated to a cyclopentane moiety. The ethyl group at the 1-position and the pyridin-4-yl substituent at the 3-position distinguish it structurally and functionally. The pyridinyl group enhances binding affinity to biological targets through hydrogen bonding and π-π interactions, while the ethyl group may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-ethyl-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQYOLGZKQFMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, the compound’s nitrogen-based hetero-aromatic ring structure allows it to participate in various biochemical pathways, potentially influencing oxidative stress and reactive oxygen species (ROS) production.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic signaling, affecting neural transmission and potentially leading to neurotoxic effects at high concentrations. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biological activities. Studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic pathways and stress responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species and other metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization to the mitochondria may influence oxidative stress responses and energy metabolism.
Biological Activity
1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C12H14N4
- Molecular Weight: 218.27 g/mol
- CAS Number: Not widely reported; however, related compounds can be referenced for structural analysis.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit p38α MAP kinase and other kinases that are relevant in cancer therapy. The inhibition profiles can vary significantly depending on the substitution pattern on the pyrazole ring .
- Heat Shock Protein Inhibition : Similar pyrazole derivatives have been identified as inhibitors of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation. The selective inhibition of HSP90 has been linked to significant antitumor effects in preclinical models .
- Antimicrobial Activity : Some studies suggest that heterocyclic compounds like this compound exhibit antimicrobial properties, potentially acting against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Activity Type | Compound Example | IC50 Value (µM) | Reference |
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p38α MAP Kinase Inhibition | 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazole | 0.25 | Abu Thaher et al., 2012 |
HSP90 Inhibition | TAS-116 (related structure) | 0.5 | PubMed, 2019 |
Antimicrobial | Various heterocycles | Varies | ResearchGate, 2013 |
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Cancer Therapy : A study demonstrated that a pyrazole derivative targeting HSP90 significantly reduced tumor growth in xenograft models without notable toxicity . This suggests a promising therapeutic avenue for similar compounds.
- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could modulate inflammatory pathways by inhibiting specific kinases involved in cytokine signaling . This positions such compounds as potential candidates for treating inflammatory diseases.
- Antimicrobial Efficacy : A series of experiments showed that related heterocyclic compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
The compound has been studied for its diverse biological activities. Research indicates that derivatives of pyrazole compounds often exhibit a wide range of pharmacological effects:
- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties. Studies have indicated that modifications in the pyrazole ring can enhance activity against various bacterial strains .
- Anti-inflammatory Properties : Compounds similar to 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been evaluated for their anti-inflammatory effects. For instance, certain pyrazole derivatives have demonstrated significant inhibition of inflammatory mediators in experimental models .
- Anticancer Potential : The structural features of pyrazoles allow them to interact with multiple biological targets, making them suitable candidates for anticancer drug development. Various studies have reported their efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies:
- Multicomponent Reactions : These reactions are highly efficient for synthesizing complex pyrazole derivatives. They often involve the reaction of hydrazines with carbonyl compounds followed by cyclization processes .
- Functionalization Strategies : The introduction of various substituents at different positions on the pyrazole ring can significantly alter its biological activity. Researchers are exploring regioselective functionalization techniques to optimize the pharmacological profiles of these compounds .
Therapeutic Applications
The therapeutic applications of this compound extend to several areas:
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrazole derivatives:
- A study published in Molecules highlighted the synthesis and evaluation of various pyrazole compounds demonstrating significant anti-inflammatory activity through inhibition of specific pathways involved in inflammation .
- Another research article focused on the use of pyrazoles as scaffolds for designing novel anticancer agents. The findings suggested that specific modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
The biological activity of tetrahydrocyclopenta[c]pyrazoles is highly dependent on substituent patterns. Key comparisons include:
- Pyridinyl vs. Aryl Substituents : The pyridin-4-yl group in the target compound contrasts with the 3,5-dichlorophenyl group in 2-1a . The latter’s electron-withdrawing chlorine atoms may enhance electrophilic reactivity, whereas the pyridinyl group improves solubility and target engagement .
- Ethyl vs. Methyl Groups: The ethyl substituent (vs.
Preparation Methods
Cyclocondensation of 5-Amino-1H-pyrazole-4-carbaldehyde with Cyclopentanone
One of the well-documented methods involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone in ethanolic potassium hydroxide solution under reflux conditions. This reaction yields cyclopenta[b]pyrazolo[4,3-e]pyridine derivatives, which are closely related to the tetrahydrocyclopenta[c]pyrazole framework (Scheme 20 in source).
- Reaction conditions: Reflux in ethanolic KOH.
- Mechanism: The amino group condenses with the ketone carbonyl, followed by ring closure to form the fused heterocycle.
- Yield: Typically moderate to good yields depending on substituents.
Condensation of Pyrazole Aldehydes with α-Methylene Ketones
Another approach involves the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with α-methylene ketones (such as acetone or propiophenone derivatives) in the presence of a base like potassium hydroxide or piperidine. This method produces pyrazolo[3,4-b]pyridine derivatives, which can be further modified to introduce the pyridin-4-yl substituent (Scheme 5 and 7 in source).
- Catalysts: KOH or piperidine.
- Solvents: Ethanol or methanol.
- Temperature: Reflux or room temperature depending on substrates.
- Outcome: Formation of fused pyrazolo-pyridine rings with various substituents.
Use of Hydrazine Hydrate and Azido Derivatives
Azidoformylpyrazoles fused with β-dicarbonyl compounds (e.g., ethyl acetoacetate) at elevated temperatures (around 150 °C) can yield fused pyrazolo-pyridine derivatives, which are structurally related to the target compound. Hydrazine hydrate treatment can further modify these intermediates to introduce amino or other substituents on the fused ring system (source).
Purification and Characterization
- Purification: Commonly achieved by column chromatography using silica gel and appropriate solvent systems (e.g., mixtures of ethyl acetate and hexane).
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and sometimes crystallographic analysis to verify the fused heterocyclic structure.
Comparative Data Table of Preparation Methods
Method | Starting Materials | Reaction Conditions | Catalysts/Base | Key Intermediate/Product | Yield Range | Notes |
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Cyclocondensation with cyclopentanone | 5-amino-1H-pyrazole-4-carbaldehyde + cyclopentanone | Reflux in ethanol with KOH | KOH (basic) | Cyclopenta[b]pyrazolo[4,3-e]pyridine derivatives | Moderate to good | Direct formation of fused ring system |
Condensation with α-methylene ketones | 5-amino-1H-pyrazole-4-carbaldehyde + propiophenone/acetone | Reflux or room temp in ethanol/methanol | KOH or piperidine | Pyrazolo[3,4-b]pyridine derivatives | Moderate to good | Allows variation of substituents |
Azidoformylpyrazole fusion with β-dicarbonyls | Azidoformylpyrazole + ethyl acetoacetate | 150 °C heating | None or hydrazine hydrate | Fused pyrazolo-pyridines | Variable | High temperature needed; further modification possible |
Research Findings and Optimization
- The presence of a basic catalyst like potassium hydroxide or piperidine is critical for efficient cyclization and condensation reactions.
- Solvent choice (ethanol, methanol) affects solubility and reaction rates.
- Elevated temperatures facilitate ring closure but may also promote side reactions; thus, optimization is necessary.
- Substituent effects on the pyrazole and ketone components influence regioselectivity and yield.
- Hydrazine hydrate can be used to introduce amino functionalities post-cyclization, expanding the compound’s chemical diversity.
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.